molecular formula C10H19N3 B15240692 4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

Katalognummer: B15240692
Molekulargewicht: 181.28 g/mol
InChI-Schlüssel: DUJMNWALQBGDLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions One common method includes the reaction of 4-methylpentan-2-one with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-pentanol: A related compound with a similar structure but different functional groups.

    Pyrazinamide: Another pyrazole derivative with known biological activity.

Uniqueness

4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Eigenschaften

Molekularformel

C10H19N3

Molekulargewicht

181.28 g/mol

IUPAC-Name

4-methyl-1-(4-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-7(2)5-9(4)13-6-8(3)10(11)12-13/h6-7,9H,5H2,1-4H3,(H2,11,12)

InChI-Schlüssel

DUJMNWALQBGDLT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)C(C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.